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Compound of Interest

Compound Name:
2-Cyclohexyl-2-ethoxyethan-1-

amine

CAS No.: 1462419-77-7

Cat. No.: B2425621 Get Quote

Spectroscopic Characterization Guide: 2-
Cyclohexyl-2-ethoxyethan-1-amine
Executive Summary & Application Profile
2-Cyclohexyl-2-ethoxyethan-1-amine (CAS: Not widely listed; Analogous to 4442-85-7) is a

specialized chiral building block used in medicinal chemistry. It combines a lipophilic cyclohexyl

ring with a polar ether linkage and a primary amine, making it a valuable scaffold for GPCR

ligands (e.g., beta-blockers, sigma receptors) and kinase inhibitors where subtle steric and

electronic tuning is required.

This guide provides a comprehensive spectroscopic framework for verifying the identity and

purity of this compound. Unlike standard commodity chemicals, this intermediate often requires

precise differentiation from its synthetic precursor (2-Cyclohexyl-2-hydroxyethanamine) and its

non-ether analog (2-Cyclohexylethylamine).

Comparative "Performance" Matrix
In the context of drug design intermediates, "performance" relates to physicochemical

properties and synthetic utility.

Validation & Comparative

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 1 / 9 Tech Support

https://www.benchchem.com/product/b2425621?utm_src=pdf-interest
https://www.benchchem.com/product/b2425621?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b2425621?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Feature
2-Cyclohexyl-2-

ethoxyethan-1-

amine (Target)

2-Cyclohexyl-2-

hydroxyethanamine

(Precursor)

2-

Cyclohexylethylamin

e (Analog)

Electronic Nature

H-bond acceptor

(Ether O) + Donor

(NH2)

Dual Donor/Acceptor

(OH, NH2)
Donor only (NH2)

Lipophilicity (LogP) High (~2.5 - 3.0) Low (~1.0 - 1.5) High (~2.4)

Synthetic Utility

Stable "capped"

scaffold; BBB

penetrant

Reactive OH group;

requires protection

Lacks polar handle for

binding

Stability
High (Ether linkage is

robust)

Moderate (Susceptible

to oxidation)
High

Spectroscopic Characterization Data
Note: Data presented below are predicted reference values derived from high-fidelity structural

analogs (e.g., 2-cyclohexylethylamine, ethyl ethers) and chemometric principles. These ranges

serve as the standard for experimental validation.

A. Nuclear Magnetic Resonance (NMR) Spectroscopy
1H NMR (400 MHz, CDCl₃)
The spectrum is characterized by the distinct ethoxy pattern and the diastereotopic nature of

the amine methylene protons.
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Position Type

Chemical
Shift (

, ppm)

Multiplicity Integration
Assignment
Logic

1 CH₃ (Ethoxy) 1.15 – 1.25
Triplet (

Hz)
3H

Characteristic

terminal

methyl of

ethyl ether.

2 Cyclohexyl 0.90 – 1.80
Multiplet

(Envelope)
11H

Broad

envelope

typical of

cyclohexyl

ring protons.

3 CH₂-N 2.65 – 2.95
Multiplet (dd

or m)
2H

Diastereotopi

c protons

adjacent to

the chiral

center.

4 CH-O 3.05 – 3.20
Multiplet (dt

or m)
1H

Deshielded

methine; shift

confirms O-

alkylation vs.

OH.

5 O-CH₂ 3.40 – 3.65
Multiplet/Qua

rtet
2H

Methylene of

the ethoxy

group; often

complex due

to chirality.

6 NH₂ 1.20 – 1.80 Broad Singlet 2H

Exchangeabl

e; shift varies

with

concentration

/solvent.

Validation & Comparative

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 3 / 9 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b2425621?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


13C NMR (100 MHz, CDCl₃)

Carbon Type
Chemical Shift (

, ppm)
Structural Significance

Ethoxy CH₃ ~15.5 Terminal methyl.

Cyclohexyl CH₂ 26.0 – 30.0 Ring carbons (C3, C4, C5).

Cyclohexyl CH 40.0 – 42.0
Methine connecting to the

chain.

C-N (CH₂) 44.0 – 46.0
Alpha to amine; confirms

primary amine integrity.

Ethoxy O-CH₂ 65.0 – 67.0 Ether linkage verification.

C-O (Chiral) 82.0 – 85.0

Critical Diagnostic: Significant

downfield shift vs. alcohol (~75

ppm).

B. Infrared (IR) Spectroscopy
Functional Group Wavenumber (cm⁻¹) Diagnostic Value

N-H Stretch 3300 – 3400 (Weak/Broad)
Primary amine doublet often

visible.

C-H Stretch 2850 – 2950 (Strong) Cyclohexyl/Alkyl backbone.

C-O-C Stretch 1080 – 1150 (Strong)

Primary Confirmation: Strong

ether band. Distinguishes from

non-ether analog.

Absence of O-H > 3400 (Broad)

Purity Check: Absence

confirms complete alkylation of

precursor.

C. Mass Spectrometry (ESI-MS)
Molecular Formula: C₁₀H₂₁NO
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Exact Mass: 171.16

Observed [M+H]⁺: 172.17

Key Fragments:

155 (Loss of NH₃)

126 (Loss of OEt)

83 (Cyclohexyl cation)

Experimental Protocols & Methodology
Protocol 1: Structural Validation Workflow
Objective: To confirm the formation of the ether linkage and absence of starting material.

Sample Preparation: Dissolve 10 mg of the amine in 0.6 mL of CDCl₃.

Note: Avoid DMSO-d6 initially as it can obscure the specific splitting of the NH2 protons

and makes water removal difficult.

Acquisition:

Run standard 1H (16 scans) and 13C (256 scans).

Crucial Step: Perform a D₂O shake. Add 1 drop of D₂O, shake, and re-run 1H NMR. The

broad singlet at 1.2-1.8 ppm (NH2) should disappear, while the CH-O and O-CH2 signals

remain unchanged.

Analysis:

Check for the Ethoxy Quartet at ~3.5 ppm.

Verify the integration ratio of Cyclohexyl (11H) to Ethoxy Methyl (3H).

Protocol 2: Purity Profiling (Impurity Detection)
Objective: Detect common side products (Vinyl Cyclohexane from elimination).
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Method: GC-MS or 1H NMR.

Diagnostic Signal: Look for olefinic protons in the 4.5 – 6.0 ppm region.

Result: Pure product must show zero integration in this region.

Precursor Check: Look for a broad singlet >3.5 ppm that does not exchange or a shift in

the CH-O signal to ~3.4 ppm (indicating free alcohol).

Visual Analysis & Logic Pathways
Figure 1: Synthesis & QC Logic Flow
This diagram illustrates the critical decision points during the characterization process, ensuring

the distinction between the target ether, its precursor, and elimination byproducts.
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Crude Product
(Post-Workup)

Step 1: IR Spectroscopy

OH Stretch Present?

Step 2: 1H NMR (CDCl3)

No

FAIL: Unreacted Alcohol

Yes (Broad >3400)
Olefinic Protons
(4.5 - 6.0 ppm)?

Check Ethoxy Signals
(3.5 ppm q, 1.2 ppm t)

No

FAIL: Elimination Product
(Vinyl Cyclohexane)

Yes

PASS: Pure Ether Amine

Signals Present Signals Absent

Click to download full resolution via product page

Caption: Logical workflow for validating 2-Cyclohexyl-2-ethoxyethan-1-amine purity,

distinguishing it from alcohol precursors and elimination byproducts.

Figure 2: Structural Elucidation Map
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Visualizing the NMR assignments to the chemical structure.

Cyclohexyl Ring
(0.9-1.8 ppm)

CH-O (Chiral Center)
(3.0-3.2 ppm)

CH2-NH2
(2.6-2.9 ppm)

Ether Oxygen O-CH2
(3.4-3.6 ppm)

CH3
(1.2 ppm)

Click to download full resolution via product page

Caption: NMR chemical shift mapping for the core scaffold. Blue node indicates the diagnostic

methine proton shifted by the ether linkage.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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